molecular formula C12H21NO B7515492 N-cyclohexyl-N-methylcyclobutanecarboxamide

N-cyclohexyl-N-methylcyclobutanecarboxamide

Cat. No. B7515492
M. Wt: 195.30 g/mol
InChI Key: GGYXZWWOJNNSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methylcyclobutanecarboxamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor found in the central nervous system (CNS) that play a critical role in synaptic plasticity and learning and memory processes. CX614 has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.

Scientific Research Applications

  • Analytical Characterization of Psychoactive Substances : One study focused on the characterization of psychoactive substances, including arylcyclohexylamines, using techniques like gas chromatography and mass spectrometry. Though not directly about N-cyclohexyl-N-methylcyclobutanecarboxamide, this research highlights the importance of analytical methods in identifying and analyzing complex chemical compounds (De Paoli et al., 2013).

  • Catalysis in Chemical Synthesis : Another study reported on a catalyst comprising Pd nanoparticles supported on graphitic carbon nitride, demonstrating its effectiveness in the selective hydrogenation of phenol to cyclohexanone under mild conditions. This research might be indirectly related to the synthesis processes involving cyclohexyl-related compounds (Wang et al., 2011).

  • Identification of Research Chemicals : A study identified and characterized a novel research chemical, highlighting the challenges in correctly labeling and identifying such compounds. This is relevant for understanding the context in which N-cyclohexyl-N-methylcyclobutanecarboxamide might be studied or used (McLaughlin et al., 2016).

  • Photocyclization Reactions : Research into photocyclization of certain amides, including N-formyl-N-methylcyclohexene-1-carboxamide, has been conducted, showing the potential for creating new chemical structures through light-induced reactions. This study could provide insights into reactions related to N-cyclohexyl-N-methylcyclobutanecarboxamide (MaruyamaKazuhiro et al., 1980).

  • Pharmacological Potential : A study synthesized and evaluated certain cyclohexane derivatives for their anticonvulsant and analgesic potential, providing a perspective on the possible medicinal applications of cyclohexyl-containing compounds (Aboul-Enein et al., 2014).

  • Novel Small-Molecule Binding Sites in Proteins : Research identified a novel binding site on the fat mass and obesity associated protein (FTO) for a cyclobutanecarboxamide derivative, suggesting the potential for cyclohexyl and cyclobutane derivatives in therapeutic applications (He et al., 2015).

properties

IUPAC Name

N-cyclohexyl-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-13(11-8-3-2-4-9-11)12(14)10-6-5-7-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXZWWOJNNSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methylcyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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